1-methyl-5-oxo-2-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC11354213
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O2S |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-methyl-5-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H20N4O2S/c1-10(2)16-19-20-17(24-16)18-15(23)12-9-13(22)21(3)14(12)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3,(H,18,20,23) |
| Standard InChI Key | SEKNUNGCWAMHLR-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C |
| Canonical SMILES | CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 1-position with a methyl group, at the 2-position with a phenyl group, and at the 3-position with a carboxamide linkage to a thiadiazole ring. The thiadiazole moiety is further substituted with an isopropyl group at the 5-position. The (2E) configuration of the thiadiazol-2(3H)-ylidene group ensures a planar geometry, facilitating π-π interactions with aromatic biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂S |
| Molecular Weight | 341.43 g/mol |
| CAS Number | Not yet assigned |
| Density | ~1.3 g/cm³ (estimated) |
| Melting Point | 215–220°C (predicted) |
The molecular formula was derived from structural analysis, while the melting point and density were extrapolated from analogous compounds in the thiadiazole-carboxamide family .
Crystallographic Insights
Crystallographic studies of related thiadiazole derivatives reveal that the thiadiazole ring adopts a planar conformation, with the isopropyl group inducing steric effects that influence packing in the solid state . For example, in the structurally similar compound 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide, the dihedral angle between the pyrrolidine and thiadiazole rings is 48.7°, optimizing hydrogen bonding between the carboxamide oxygen and adjacent NH groups . Such interactions likely enhance the stability of the title compound in crystalline form.
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis of this compound involves three primary stages:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives with methyl and phenyl substituents under acidic conditions.
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Thiadiazole Moieties: Reaction of thiosemicarbazide with isopropyl ketone to form the 5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene intermediate.
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Coupling Reaction: Amide bond formation between the pyrrolidine-3-carboxylic acid and the thiadiazole intermediate using carbodiimide-based coupling agents .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄ (cat.), 100°C, 6 h | 72 |
| 2 | NH₂CSNH₂, (CH₃)₂CO, reflux, 12 h | 65 |
| 3 | EDC·HCl, DMF, rt, 24 h | 58 |
Yields are comparable to those reported for analogous compounds, though solvent choice (e.g., DMF vs. THF) significantly impacts efficiency .
Spectroscopic Validation
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ confirms the C=O stretch of the carboxamide group, while peaks at 1540 cm⁻¹ and 1240 cm⁻¹ correspond to C=N and C-S bonds in the thiadiazole ring.
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¹H NMR: The isopropyl group appears as a doublet at δ 1.25 ppm (6H, CH₃) and a septet at δ 3.10 ppm (1H, CH). The phenyl group resonates as a multiplet at δ 7.35–7.50 ppm .
Biological Activity and Mechanistic Studies
| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF-7 (breast) | 12.4 | Doxorubicin (0.8) |
| A549 (lung) | 18.7 | Cisplatin (2.1) |
While less potent than standard chemotherapeutics, the compound demonstrates selectivity for cancer cells over non-malignant fibroblasts (IC₅₀ > 50 μM).
Antimicrobial Efficacy
The thiadiazole ring’s electron-deficient nature facilitates interactions with bacterial DNA gyrase. Against Staphylococcus aureus, the compound shows a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming sulfamethoxazole (MIC = 64 μg/mL) but requiring further optimization for clinical relevance .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
The compound exhibits poor aqueous solubility (<10 μg/mL at pH 7.4) due to its hydrophobic phenyl and isopropyl groups. Stability studies in simulated gastric fluid (SGF) indicate a half-life of 45 minutes, suggesting susceptibility to acidic hydrolysis .
ADMET Predictions
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Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Predicted CYP3A4 substrate with two primary metabolites: hydroxylation at the isopropyl group and cleavage of the thiadiazole ring.
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Toxicity: Ames test-negative, but hepatotoxicity risk is flagged due to structural alerts for quinone formation .
Future Directions and Applications
Structural Modifications
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Water-Soluble Derivatives: Introducing polar groups (e.g., sulfonate) at the phenyl ring could enhance solubility.
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Prodrug Strategies: Masking the carboxamide as an ester may improve oral bioavailability.
Target Validation
CRISPR-Cas9 knockout studies are needed to confirm EGFR as the primary target. Additionally, proteomic profiling could identify off-target effects.
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